7n-Methyl-8-hydroguanosine-5'-diphosphate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 7n-Methyl-8-hydroguanosine-5’-diphosphate are the m7GpppX diphosphatase , Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase , and Eukaryotic translation initiation factor 4E . These targets play crucial roles in mRNA processing and translation initiation in cells.
Mode of Action
7n-Methyl-8-hydroguanosine-5’-diphosphate interacts with its targets to influence mRNA processing. It is involved in the cleavage of a residual cap structure following the degradation of mRNAs by the 3’->5’ exosome-mediated mRNA decay pathway .
Biochemical Pathways
It is known to be involved in the mrna decay pathway, where it plays a role in the removal of the 5’ cap structure of mrna molecules .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The action of 7n-Methyl-8-hydroguanosine-5’-diphosphate results in the cleavage of the cap structure of mRNA molecules. This is a crucial step in the mRNA decay pathway, which regulates the levels of mRNA in the cell and thus influences protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate typically involves the methylation of guanosine derivatives followed by phosphorylation. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The phosphorylation step can be achieved using phosphorylating agents like phosphorus oxychloride or phosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
7n-Methyl-8-Hydroguanosine-5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or thiol compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives.
Scientific Research Applications
7n-Methyl-8-Hydroguanosine-5’-Diphosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in nucleic acid metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based products and as a component in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 7-Methylguanosine-5’-Diphosphate
- 8-Hydroguanosine-5’-Diphosphate
- 7-Methyl-8-Hydroguanosine-5’-Monophosphate
Uniqueness
7n-Methyl-8-Hydroguanosine-5’-Diphosphate is unique due to its specific methylation and phosphorylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODJOAVWUWVHJ-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909228 | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-16-7 | |
Record name | 7-Methylguanosine 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01960 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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